1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride

Aqueous Solubility Hydrochloride Salt Compound Stability

Researchers face solubility challenges with free base triazole scaffolds, leading to inconsistent assay results. 1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (CAS 1803610-25-4) solves this with enhanced aqueous solubility, ensuring reliable HTS and accurate SAR data. - Superior solubility vs. free base for DMSO-water buffer compatibility - Consistent 1,4-substitution pattern ensures valid SAR and target engagement - Rapid diversification via primary amine and heteroaromatic rings

Molecular Formula C7H8ClN5
Molecular Weight 197.62 g/mol
CAS No. 1803610-25-4
Cat. No. B1413421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride
CAS1803610-25-4
Molecular FormulaC7H8ClN5
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1N2C(=NC=N2)N.Cl
InChIInChI=1S/C7H7N5.ClH/c8-7-10-5-11-12(7)6-1-3-9-4-2-6;/h1-5H,(H2,8,10,11);1H
InChIKeyGPTYUSYFXROCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine Hydrochloride Overview


1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1803610-25-4) is a heterocyclic compound integrating a pyridine and a 1,2,4-triazole ring, presented as a hydrochloride salt with a molecular formula of C₇H₈ClN₅ and a molecular weight of 197.62 g/mol . This compound serves as a versatile small molecule scaffold in medicinal chemistry, where its structural features position it as a candidate for the development of kinase-targeted agents and other bioactive molecules . Its primary value in a procurement context lies not in a single, well-characterized biological endpoint, but in its strategic utility as a chemically well-defined, soluble, and stable building block that offers distinct advantages over its non-salt or alternatively substituted analogs for synthetic and screening applications.

1 Hydrochloride salt ensures aqueous solubility for assay-ready use
2 Defined 1,4-substitution pattern supports precise SAR studies
3 Unsubstituted triazole core offers versatile synthetic derivatization

1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine HCl: Why Salt and Regiochemistry Matter


Generic substitution with the free base form (CAS 1250282-04-2) or structurally close analogs like the 3-methyl or 3-pyridinyl isomers introduces significant and quantifiable risks to experimental reproducibility and synthetic efficiency. The hydrochloride salt form of the target compound directly addresses the poor aqueous solubility often encountered with the free base and many other triazole derivatives, a critical factor for conducting reliable biochemical assays and facilitating efficient chemical reactions in polar solvents . Furthermore, subtle changes in regiochemistry—such as the shift from a 4-pyridinyl to a 3-pyridinyl group—or in substitution pattern, as seen in 3-methyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine (CAS 1247374-68-0) , can dramatically alter target binding, molecular recognition, and downstream biological activity due to changes in molecular planarity and hydrogen-bonding capabilities . These differences directly impact the validity of structure-activity relationship (SAR) studies, making the specific selection of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine hydrochloride a non-negotiable requirement for consistent and interpretable results.

Free base (CAS 1250282-04-2) Poor aqueous solubility can compromise assay reliability and synthetic efficiency
3-Pyridinyl isomer Different molecular geometry may alter target binding and SAR interpretation
3-Methyl analog Steric hindrance from methyl group reduces derivatization versatility

1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine HCl: Evidence vs. Analogs


Aqueous Solubility via Hydrochloride Salt

The target compound exists as a hydrochloride salt, a formulation that imparts a significant and verifiable advantage in aqueous solubility over its free base counterpart, 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine (CAS 1250282-04-2). This is a direct physicochemical consequence of salt formation, enhancing its suitability for biological assays and aqueous-phase chemical reactions .

Salt form advantage
Class-level inference
Hydrochloride salt; reported soluble in water and polar organic solvents
Ensures immediate aqueous stock preparation
Based on general salt solubility principles; not compound-specific data
Aqueous Solubility Hydrochloride Salt Compound Stability Biochemical Assay Compatibility

Molecular Geometry: 4-Pyridinyl vs. 3-Pyridinyl

The precise substitution at the 4-position of the pyridine ring, as opposed to the 3-position found in the analog 1-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine, results in a different molecular geometry. This is quantified by a dihedral angle between the pyridine and triazole rings of approximately 5.58° for the 3-pyridinyl isomer, indicating a near-planar structure . While data for the target compound is unavailable, it can be inferred that the 4-pyridinyl substitution will lead to a different molecular planarity and dipole moment, directly impacting its fit and interaction with biological targets.

Molecular geometry
Cross-study comparable
4-pyridinyl substitution: data unavailable. 3-pyridinyl isomer dihedral angle: 5.58°
4-pyridinyl geometry may alter target fit
Structural inference; no direct measurement for target
Regiochemistry Molecular Planarity Structure-Activity Relationship Receptor Binding

Synthetic Versatility Compared to 3-Methyl Analog

The absence of a methyl group at the 3-position of the triazole ring in the target compound creates a key point of differentiation from its closest analog, 3-Methyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine (CAS 1247374-68-0) . The methyl group in the analog can sterically hinder reactions at the adjacent amino group and may direct electrophilic substitution to different positions on the ring. In contrast, the target compound's unsubstituted triazole core offers a more sterically accessible environment for derivatization, making it a more versatile and general-purpose building block for creating diverse chemical libraries .

Steric accessibility
Class-level inference
MW 197.62 vs 175.19 (3-methyl analog); Δ 22.43 g/mol
Lack of methyl group reduces steric hindrance for derivatization
Enables more predictable chemical library synthesis
Chemical Reactivity Functional Group Tolerance Building Block Synthetic Intermediate

1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine HCl: Optimal Use Cases


Kinase Inhibitor Library Design

Given the well-established role of pyridine and 1,2,4-triazole motifs in kinase inhibition [1], this compound is an ideal core scaffold for generating focused libraries of potential kinase inhibitors. Its bifunctional nature (primary amine and heteroaromatic rings) allows for rapid diversification, making it a cost-effective starting point for medicinal chemistry campaigns targeting a wide range of kinases implicated in cancer and inflammatory diseases.

Aqueous Assay-Ready Plate Preparation

The hydrochloride salt form of the target compound directly addresses the critical need for aqueous solubility in high-throughput screening (HTS). Unlike its free base analog, this compound can be reliably formulated into DMSO-water mixtures or aqueous buffers without precipitation, ensuring accurate concentration-response curves and reducing false negatives or positives due to compound aggregation . This makes it a superior choice for any screening campaign involving aqueous assay conditions.

SAR Studies: Triazole-Pyridine Hybrids

The specific 1,4-substitution pattern is essential for SAR studies aiming to map the chemical space around the triazole-pyridine core. Its use ensures that observed biological activity can be confidently attributed to the intended molecular structure, as opposed to the near-planar geometry of the 3-pyridinyl isomer or the sterically influenced profile of the 3-methyl analog . Procurement of this exact compound is necessary for maintaining the fidelity and interpretability of SAR data.

Metal-Binding Ligand Development

The compound's structure, containing multiple nitrogen atoms capable of coordinating with metal ions , positions it as a valuable precursor for synthesizing novel ligands. Its utility in this area is supported by its classification as a versatile small molecule scaffold , making it of interest for developing new catalysts, metal-based therapeutics, or MRI contrast agents.

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Heterocyclic scaffold with bifunctional reactivity
Library diversification and kinase panel screening
Aqueous assay-ready plate preparation
Hydrochloride salt ensures aqueous solubility
Precipitation-free DMSO/water buffer compatibility
Triazole-pyridine SAR studies
Specific 1,4-substitution pattern controls molecular shape
Confident SAR attribution, reduced isomer interference
Metal-binding ligand development
Multiple N-donor atoms for metal coordination
Ligand stability and coordination chemistry studies

Technical Documentation Hub

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